molecular formula C18H28Cl2N12O10Pt B053019 Cyclohexyldiamine-9-methylguanine platinum IV CAS No. 118574-84-8

Cyclohexyldiamine-9-methylguanine platinum IV

Numéro de catalogue B053019
Numéro CAS: 118574-84-8
Poids moléculaire: 838.5 g/mol
Clé InChI: YTGHJMXSBNXVOC-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclohexyldiamine-9-methylguanine platinum IV, also known as JM216, is a platinum-based anticancer drug that has shown great potential in the treatment of various types of cancer. It is a third-generation platinum drug that has been developed to overcome the limitations of earlier generations of platinum drugs, such as cisplatin and carboplatin.

Mécanisme D'action

Cyclohexyldiamine-9-methylguanine platinum IV exerts its anticancer effects by binding to DNA and causing cross-linking, which leads to DNA damage and ultimately cell death. The mechanism of action of this compound is similar to that of other platinum-based drugs, but it has been shown to be more potent and less toxic than earlier generations of platinum drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

Cyclohexyldiamine-9-methylguanine platinum IV has several advantages over earlier generations of platinum drugs, including its increased potency and reduced toxicity. However, it also has some limitations for lab experiments, including its complex synthesis method and the need for specialized equipment and expertise. Additionally, this compound may have different effects in different types of cancer cells, which may make it less effective in some cases.

Orientations Futures

There are several future directions for the study of Cyclohexyldiamine-9-methylguanine platinum IV, including the development of new formulations and delivery methods, the exploration of its potential use in combination with other anticancer drugs, and the investigation of its effects on different types of cancer cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify biomarkers that may predict its efficacy in different types of cancer.

Méthodes De Synthèse

The synthesis of Cyclohexyldiamine-9-methylguanine platinum IV involves the reaction of cyclohexanediamine with 9-methylguanine, followed by the addition of platinum IV. The resulting compound is purified through a series of chemical reactions, resulting in the final product. The synthesis method of this compound is complex and requires specialized knowledge and equipment.

Applications De Recherche Scientifique

Cyclohexyldiamine-9-methylguanine platinum IV has been extensively studied for its potential use in the treatment of various types of cancer, including ovarian, lung, and breast cancer. It has been shown to be effective in both in vitro and in vivo studies, with promising results in clinical trials. This compound has also been studied for its potential use in combination with other anticancer drugs, such as paclitaxel and gemcitabine.

Propriétés

Numéro CAS

118574-84-8

Formule moléculaire

C18H28Cl2N12O10Pt

Poids moléculaire

838.5 g/mol

Nom IUPAC

2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);diperchlorate

InChI

InChI=1S/2C6H7N5O.C6H14N2.2ClHO4.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;2*2-1(3,4)5;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;2*(H,2,3,4,5);/q;;;;;+2/p-2

Clé InChI

YTGHJMXSBNXVOC-UHFFFAOYSA-L

SMILES isomérique

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2]

SMILES

CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2]

SMILES canonique

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2]

Synonymes

cyclohexyldiamine-9-methylguanine platinum IV

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.